Disperse orange 29

描述

The exact mass of the compound Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is 377.11240398 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVACHGVHIMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066532 |

Source

|

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-42-1, 61902-11-2 |

Source

|

| Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure Elucidation of Disperse Orange 29

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of C.I. This compound (CAS No: 19800-42-1). This compound is a prominent disazo dye utilized primarily in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and the development of novel applications. This document outlines the synthetic pathway that confirms the molecule's backbone and details the expected outcomes from key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are instrumental in its structural verification. Detailed experimental protocols are provided to guide researchers in replicating these analytical processes.

Chemical Identity and Properties

This compound is a synthetic dye belonging to the double azo class of chromophores.[1] Its chemical identity is established through a combination of its synthetic origin and detailed spectroscopic analysis.

| Identifier | Value | Source |

| IUPAC Name | 4-[(E)-[2-methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | [3] |

| Common Name | C.I. This compound | [1] |

| CAS Number | 19800-42-1 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₉H₁₅N₅O₄ | [3][7][8][9] |

| Molecular Weight | 377.35 g/mol | [1][3][5][7][8][9] |

| Appearance | Orange or palm red powder | [1] |

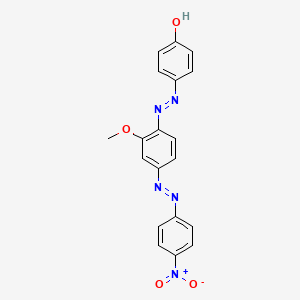

Chemical Structure:

(Note: Image is a representation of the structure described)

(Note: Image is a representation of the structure described)

Physicochemical Properties:

| Property | Value | Conditions | Source |

| Melting Point | 225.7 °C | 101,325 Pa | [7] |

| Water Solubility | < 41 µg/L | 20 °C, pH 6.5 | [7] |

| log Pow | 5.2 | Room Temperature | [7] |

| Vapor Pressure | < 0 Pa | 20 °C | [7] |

| Density | 1.47 g/cm³ | 20.5 °C | [7] |

Structural Confirmation via Synthesis Pathway

The chemical structure of this compound is logically deduced from its multi-step synthesis, which involves sequential diazotization and azo coupling reactions.[1][2][10] This process systematically builds the molecule from well-defined starting materials.

The synthesis proceeds in two primary stages:

-

First Coupling: p-Nitroaniline is diazotized and then coupled with o-anisidine (B45086) (o-methoxyaniline) to form the monoazo intermediate, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.[1][10]

-

Second Coupling: This intermediate amine is subsequently diazotized and coupled with phenol (B47542) to yield the final this compound product.[1][10]

Caption: Synthesis pathway of this compound.

Spectroscopic Structure Elucidation

While the synthesis provides a logical framework for the structure, definitive proof requires spectroscopic analysis. The following sections detail the expected data from key analytical methods.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation patterns.

-

Expected Molecular Ion Peak: The primary peak in the mass spectrum should correspond to the molecular ion [M]⁺. For a molecule with the formula C₁₉H₁₅N₅O₄, the expected monoisotopic mass is 377.1124 Da.[3] The observation of this peak confirms the molecular formula.

-

Expected Fragmentation: The molecule is expected to fragment at its weakest points, primarily the azo (-N=N-) linkages and the ether bond.

Table 1: Expected Mass Spectrometry Data

| m/z Value (Da) | Assignment | Description |

| 377.11 | [C₁₉H₁₅N₅O₄]⁺ | Molecular Ion (M⁺) |

| 272.09 | [C₁₃H₁₂N₃O₂]⁺ | Fragment from cleavage of the first azo bond (loss of nitrophenyl group) |

| 241.08 | [C₁₃H₁₀N₃O]⁺ | Fragment from subsequent loss of the methoxy (B1213986) group |

| 150.04 | [C₇H₆N₃O₂]⁺ | Fragment corresponding to the nitrophenyl-azo group |

| 121.05 | [C₇H₅N₂O]⁺ | Fragment from cleavage of both azo bonds |

| 105.04 | [C₆H₅N₂]⁺ | Phenyl-azo fragment |

| 93.03 | [C₆H₅O]⁺ | Phenoxy radical cation |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Phenol | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2950 - 2850 | C-H stretch | -OCH₃ | Medium |

| 1600 - 1550 | N=N stretch | Azo | Medium-Weak |

| 1590, 1475 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1530 - 1500 | N-O stretch | Nitro (asymmetric) | Strong |

| 1350 - 1330 | N-O stretch | Nitro (symmetric) | Strong |

| 1250 - 1200 | C-O stretch | Aryl Ether | Strong |

| 1200 - 1150 | C-O stretch | Phenol | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms. The structure of this compound contains protons on three distinct aromatic rings, a methoxy group, and a hydroxyl group.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet, broad | 1H | Phenolic -OH |

| ~ 8.3 | Doublet | 2H | Protons ortho to -NO₂ |

| ~ 7.9 | Doublet | 2H | Protons meta to -NO₂ |

| ~ 7.8 | Multiplet | 1H | Aromatic proton on central ring |

| ~ 7.7 | Multiplet | 1H | Aromatic proton on central ring |

| ~ 7.0 | Doublet | 2H | Protons ortho to -OH |

| ~ 6.9 | Doublet | 2H | Protons meta to -OH |

| ~ 4.0 | Singlet | 3H | Methoxy (-OCH₃) protons |

¹³C NMR Spectroscopy: This provides information on the different carbon environments.

Table 4: Expected ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 155 | Aromatic C-OH |

| 155 - 150 | Aromatic C-OCH₃ |

| 148 - 145 | Aromatic C-NO₂ |

| 150 - 120 | Aromatic carbons attached to -N=N- |

| 130 - 115 | Aromatic C-H |

| ~ 56 | Methoxy (-OCH₃) carbon |

Logical Workflow for Structure Elucidation

The conclusive identification of this compound relies on the convergence of evidence from its synthesis and multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they confirm the identity and purity of the compound.

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[10]

Stage 1: Synthesis of Monoazo Intermediate

-

Prepare a slurry of 14.2 g of p-nitroaniline in 90 mL of water and 27.4 mL of hydrochloric acid.

-

Stir the slurry for 3 hours, then add 150 mL of water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a pre-cooled solution of 7.18 g of sodium nitrite (B80452) in water. Maintain the temperature below 5 °C and stir for 1 hour to form the diazonium salt solution.

-

In a separate vessel, prepare a solution of o-methoxyaniline (12.5 g).

-

Slowly add the cold diazonium salt solution to the o-methoxyaniline solution over 60-90 minutes, maintaining the temperature at 5-10 °C.

-

After the addition is complete, continue stirring for 1 hour.

-

Raise the pH to 13 with a sodium hydroxide (B78521) solution and heat to 80-85 °C for 3 hours.

-

Cool the mixture, filter the precipitate, and dry to obtain the monoazo intermediate.

Stage 2: Synthesis of this compound

-

Create a suspension of the monoazo intermediate (27.5 g) in 190 mL of water and 54 mL of hydrochloric acid.

-

Stir for 3 hours, then cool to 10-15 °C.

-

Add 7.18 g of sodium nitrite over 1-1.5 hours, then continue to react for 2 hours to form the second diazonium salt.

-

In a separate coupling vessel, dissolve 9.4 g of phenol and 20 g of sodium acetate (B1210297) in 600 mL of water.

-

Cool the phenol solution to 5 °C.

-

Slowly add the second diazonium salt solution over 60-90 minutes, simultaneously adding a sodium hydroxide solution to maintain a pH of 5.6 and a temperature of 5-10 °C.

-

After addition, stir for 1 hour.

-

Heat the final mixture to 85-90 °C for 3 hours to complete the reaction and promote precipitation.

-

Collect the final product by filtration, wash thoroughly with water, and dry.

Spectroscopic Sample Preparation

-

Mass Spectrometry (MS): Dissolve a small amount of the purified dye in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Infrared (IR) Spectroscopy: For solid samples, the KBr pellet method is common. Mix a small amount of the dye (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid powder directly on the ATR crystal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified dye in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 19800-42-1 [chemicalbook.com]

- 3. This compound | CAS 19800-42-1 | LGC Standards [lgcstandards.com]

- 4. This compound | Research Chemical | RUO [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

Disperse Orange 29 CAS number 19800-42-1 vs 61902-11-2

An In-depth Examination of CAS Numbers 19800-42-1 and 61902-11-2 for Scientific and Drug Development Applications

Abstract

Disperse Orange 29, a monoazo dye, is identified by two commonly referenced CAS numbers: 19800-42-1 and 61902-11-2. While extensively utilized in the textile industry for its dyeing properties, its potential biological activities and toxicological profile are of increasing interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical methodologies, and known biological effects. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical and toxicological assays are provided, and a proposed mechanism of genotoxicity is illustrated. This document aims to serve as a foundational resource for the scientific community in understanding and further investigating the properties of this compound.

Introduction

This compound, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye belonging to the azo class of compounds.[1][2] These compounds are characterized by the presence of one or more azo groups (-N=N-). While its primary application lies in the dyeing of synthetic fibers like polyester, the inherent chemical structure of this compound and its metabolites raises questions regarding its biological interactions and potential for cytotoxicity and genotoxicity.[3][4] This guide consolidates the available technical information on this compound, with a particular focus on data relevant to a research and development setting.

Clarification on CAS Numbers 19800-42-1 and 61902-11-2

Throughout scientific literature and commercial listings, this compound is associated with two CAS numbers: 19800-42-1 and 61902-11-2. Current data suggests that these numbers are used interchangeably and refer to the same chemical entity.[5][6] No definitive distinction regarding isomeric forms, purity, or specific manufacturing processes has been identified in the reviewed literature. For the purpose of this guide, both CAS numbers will be considered synonymous with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | [1] |

| Synonyms | C.I. This compound, C.I. 26077 | [2] |

| CAS Number | 19800-42-1, 61902-11-2 | [1][2] |

| Molecular Formula | C₁₉H₁₅N₅O₄ | [1] |

| Molecular Weight | 377.35 g/mol | [2] |

| Appearance | Brown-red powder | [7] |

| Boiling Point | 616.2 ± 55.0 °C (Predicted) | [8] |

| Density | 1.34 g/cm³ | [8] |

| Vapor Pressure | 0 Pa at 25°C | [8] |

| Water Solubility | Insoluble | [2] |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions.[7][8] The general synthetic pathway is as follows:

-

Diazotization of p-nitroaniline: p-Nitroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.[1]

-

First Azo Coupling: The p-nitroaniline diazonium salt is then coupled with o-anisidine (B45086) (2-methoxyaniline).[2]

-

Second Diazotization: The product from the first coupling reaction, which contains a primary aromatic amine group, is subsequently diazotized under similar conditions.[2]

-

Second Azo Coupling: The resulting diazonium salt is finally coupled with phenol (B47542) to yield this compound.[2]

Figure 1. Synthetic pathway of this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

Table 2: Analytical Methods for this compound

| Technique | Description | Reference(s) |

| HPLC-UV/Vis | High-Performance Liquid Chromatography with Ultraviolet-Visible detection. A common method for separation and quantification. | [9][10] |

| LC-MS | Liquid Chromatography-Mass Spectrometry provides higher selectivity and sensitivity for identification and quantification, especially in complex matrices. | [10][11] |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for the analysis of azo dye breakdown products. | [12] |

Experimental Protocols

This protocol provides a general method for the purity assessment of this compound.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of dilutions to create a calibration curve.

-

Inject the standards and the sample into the HPLC system.

-

Monitor the chromatogram at the determined maximum absorbance wavelength.

-

Quantify the purity based on the peak area relative to the total peak area or by using a calibration curve.

-

Biological Activity and Toxicology

The biological effects of this compound are primarily associated with its azo structure. Metabolism of azo dyes, often initiated by gut microbiota, can lead to the reductive cleavage of the azo bond, generating aromatic amines.[13][14] These metabolites can be further activated by hepatic enzymes, such as cytochrome P450, to form reactive intermediates that can interact with cellular macromolecules, including DNA.[3]

Genotoxicity and Cytotoxicity

Studies on Disperse Orange dyes and related azo compounds have indicated a potential for genotoxicity and cytotoxicity. For instance, Disperse Orange 1 has been shown to induce frameshift mutations and apoptosis in HepG2 cells.[15][16] The genotoxic effects are often attributed to the formation of DNA adducts by the reactive metabolites of the dye.[17]

Table 3: Summary of Toxicological Data for Disperse Orange Dyes

| Endpoint | Test System | Result | Reference(s) |

| Genotoxicity | Comet Assay (on Disperse Orange 1) | DNA damage observed in HepG2 cells at concentrations of 0.2, 0.4, 1.0, 2.0 and 4.0μg/mL. | [15][16] |

| Mutagenicity | Ames Test (on Disperse Orange 1) | Induces frameshift mutations, particularly in Salmonella typhimurium strains TA98 and YG1041. | [15] |

| Cytotoxicity | Cell Viability Assay (on Disperse Orange 1) | Induced apoptosis in HepG2 cells after 72 hours of contact. | [15][16] |

| Hepatotoxicity | MTT and CCK-8 assays (on Disperse Orange 1) | Reduced mitochondrial activity in HepG2 cells grown in a monolayer after 72h incubation. | [18] |

Proposed Signaling Pathway for Genotoxicity

The genotoxic effects of this compound are likely initiated by its metabolic activation. The following diagram illustrates a proposed pathway leading to DNA damage.

Figure 2. Proposed metabolic activation and genotoxicity pathway of this compound.

Experimental Protocols for Toxicological Assessment

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Line: Human hepatoma cell line (HepG2) is commonly used.

-

Procedure:

-

Treat HepG2 cells with various concentrations of this compound for a defined period.

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

This flow cytometry-based assay can quantify the percentage of cells undergoing apoptosis.

-

Cell Line: HepG2 or other relevant cell lines.

-

Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Procedure:

-

Culture cells and treat with different concentrations of this compound.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Conclusion

This compound, identified by CAS numbers 19800-42-1 and 61902-11-2, is a compound with well-established applications in the textile industry. However, for the scientific and drug development communities, its potential biological activities, particularly its genotoxicity and cytotoxicity, warrant careful consideration. The metabolic activation of this compound into reactive aromatic amines is a key mechanism underlying its toxic potential. This technical guide provides a foundational understanding of this compound, summarizing its properties, synthesis, analytical methods, and toxicological profile. The provided experimental protocols and the proposed genotoxicity pathway serve as a starting point for further research into the molecular mechanisms of action of this compound and other related azo dyes. Further investigation is needed to fully elucidate its interaction with biological systems and to accurately assess its risk to human health.

References

- 1. This compound | Research Chemical | RUO [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:61902-11-2 | Chemsrc [chemsrc.com]

- 7. This compound | 19800-42-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. waters.com [waters.com]

- 11. youngin.com [youngin.com]

- 12. researchgate.net [researchgate.net]

- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 18. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Disperse Orange 29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Disperse Orange 29 (C.I. 26077), a disazo dye. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data and methodologies based on structurally similar azo dyes. This information is intended to serve as a valuable resource for research and development, offering insights into the expected spectroscopic behavior of this compound.

Chemical Identity and Physical Properties

This compound, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye belonging to the azo class of compounds. Its chemical structure features two azo (-N=N-) chromophores, which are responsible for its color.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₅N₅O₄ |

| Molecular Weight | 377.35 g/mol |

| Appearance | Orange to palm red powder |

| Solubility | Low in water; Soluble in ethanol, acetone, and toluene. |

| CAS Number | 19800-42-1, 61902-11-2 |

Spectroscopic Properties

The extended π-conjugation system in this compound, arising from the aromatic rings connected by the azo linkages, governs its absorption and emission properties. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups influences the electronic transitions and, consequently, the color of the dye.

Azo dyes typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the chromophore. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Table 2: Representative UV-Visible Absorption Data for this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) (π → π*) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| n-Hexane | 1.88 | ~450 | Not available |

| Toluene | 2.38 | ~465 | Not available |

| Acetone | 20.7 | ~470 | Not available |

| Ethanol | 24.5 | ~475 | Not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~485 | Not available |

| Note: The λmax values are estimations based on the expected positive solvatochromism for similar "push-pull" azo dyes. Actual experimental values may vary. |

While many azo dyes are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways (e.g., photoisomerization), some substituted azobenzenes can exhibit weak to moderate fluorescence. The emission properties are also expected to be solvent-dependent.

Table 3: Representative Fluorescence Emission Data for this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Quantum Yield (ΦF) |

| Toluene | ~465 | ~550 | Expected to be low (<0.01) |

| Ethanol | ~475 | ~570 | Expected to be low (<0.01) |

| DMSO | ~485 | ~590 | Expected to be low (<0.01) |

| Note: These are hypothetical values based on the general behavior of fluorescent azo dyes and require experimental verification. |

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the spectroscopic properties of this compound.

The synthesis of this compound is a two-step diazotization and coupling process.

Protocol:

-

Diazotization of p-Nitroaniline: p-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added dropwise to form the p-nitrobenzenediazonium chloride.

-

First Azo Coupling: The diazonium salt solution is then slowly added to a cooled solution of o-anisidine to yield the intermediate monoazo compound, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.

-

Second Diazotization: The intermediate amine is diazotized under similar conditions as in step 1.

-

Second Azo Coupling: The resulting diazonium salt is coupled with phenol to produce the final product, this compound. The product is then isolated by filtration, washed, and dried.

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Characterization of Disperse Orange 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29, a monoazo dye, is of significant interest within the fields of textile chemistry and material science. Its application in dyeing synthetic fibers, particularly polyester, necessitates a thorough understanding of its chemical structure and properties for quality control, environmental monitoring, and toxicological assessment. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and workflow visualizations to support research and development activities. The primary CAS number for this compound is 19800-42-1, and its chemical formula is C19H15N5O4.[1][2]

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | br s | 1H | Phenolic -OH |

| ~8.3 - 8.5 | d | 2H | Aromatic CH (ortho to -NO₂) |

| ~7.8 - 8.0 | d | 2H | Aromatic CH (meta to -NO₂) |

| ~7.6 - 7.8 | m | 3H | Aromatic CH |

| ~7.0 - 7.2 | m | 2H | Aromatic CH |

| ~6.8 - 7.0 | d | 2H | Aromatic CH (ortho to -OH) |

| ~3.9 - 4.1 | s | 3H | Methoxy -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~160.0 - 165.0 | Aromatic C-O | Carbon attached to phenolic -OH |

| ~150.0 - 155.0 | Aromatic C-N | Carbons attached to azo groups |

| ~145.0 - 150.0 | Aromatic C-N | Carbons attached to azo groups |

| ~140.0 - 145.0 | Aromatic C-NO₂ | Carbon attached to -NO₂ group |

| ~125.0 - 135.0 | Aromatic CH | Aromatic carbons |

| ~115.0 - 125.0 | Aromatic CH | Aromatic carbons |

| ~55.0 - 60.0 | Methoxy C | -OCH₃ carbon |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a nitrophenyl azo compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Proposed Structure / Fragmentation |

| 377 | [M]⁺ | Molecular Ion |

| 347 | [M - NO]⁺ | Loss of nitric oxide |

| 331 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 254 | [M - C₆H₄NO₂]⁺ | Cleavage of the azo bond |

| 123 | [C₆H₄OH]⁺ | Phenol fragment |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl fragment |

| 108 | [C₆H₅O]⁺ | Phenoxy radical cation |

| 93 | [C₆H₅NH₂]⁺ | Aniline fragment (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of azo dyes like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

A general protocol for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used for azo dyes.

-

Polarity: Both positive and negative ion modes should be evaluated, though positive mode is often preferred.

-

Analysis Mode: Full scan mode to identify the molecular ion and major fragments. Tandem MS (MS/MS) can be used to obtain more detailed fragmentation information for structural elucidation.

-

Mass Range: Scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 50-500).

-

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for this compound.

References

A Technical Guide to the Photophysical Characteristics of Disperse Orange 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a synthetic organic compound belonging to the double azo class of dyes.[1] It is primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, as well as acetate (B1210297) fibers.[1][2] Presented as an orange to brown-red powder, it exhibits low solubility in water but is soluble in organic solvents such as ethanol, acetone, and toluene.[3] While the primary application of this compound is in materials science, an understanding of its photophysical properties is crucial for researchers exploring new applications for azo dyes. This technical guide provides a comprehensive overview of the key photophysical characteristics of this compound, details the experimental protocols for their determination, and addresses the current landscape of its applications.

It is important to note that there is some ambiguity in the reported literature regarding the precise molecular formula and CAS number for this compound. For the purpose of this guide, we will refer to the compound with the molecular formula C19H15N5O4 and CAS number 19800-42-1, which is most frequently associated with the chemical structure 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | [3] |

| Synonyms | C.I. This compound, C.I. 26077 | [1] |

| CAS Number | 19800-42-1 | [2][3][4] |

| Molecular Formula | C19H15N5O4 | [2][3] |

| Molecular Weight | 377.35 g/mol | [1][2] |

| Appearance | Orange to brown-red powder | [2][3] |

| Solubility | Low in water; Soluble in ethanol, acetone, and toluene | [3] |

Photophysical Characteristics

The photophysical properties of a dye, such as its absorption and emission characteristics, are fundamental to understanding its interaction with light. While specific experimental data for this compound is scarce in the available literature, this section outlines the key parameters and provides illustrative data based on the typical behavior of azo dyes.

Absorption Spectroscopy and Solvatochromism

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, which is characteristic of molecules with extensive conjugated π-systems, such as azo dyes. The absorption spectrum is influenced by the chemical structure of the dye and the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. The effect of solvent polarity on the wavelength of maximum absorption (λmax) provides insights into the electronic transitions of the molecule.

Table 2: Illustrative Solvatochromic Data for a Representative Azo Dye

| Solvent | Polarity Index (ET(30)) | λmax (nm) |

| n-Hexane | 31.0 | 420 |

| Toluene | 33.9 | 430 |

| Acetone | 42.2 | 445 |

| Ethanol | 51.9 | 450 |

| Methanol | 55.4 | 455 |

Note: The data in this table is representative of a typical azo dye and is provided for illustrative purposes due to the lack of specific published data for this compound.

Caption: Conceptual diagram of solvatochromism in azo dyes.

Fluorescence Properties

While many azo dyes are known for their strong absorption, their fluorescence is often weak due to efficient non-radiative decay pathways from the excited state. However, characterizing the fluorescence properties, including the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ), is essential for identifying potential applications in areas such as sensing and imaging.

Table 3: Illustrative Fluorescence Data for a Representative Fluorescent Azo Dye

| Parameter | Symbol | Value |

| Emission Maximum | λem | 550 nm |

| Fluorescence Quantum Yield | Φf | 0.10 |

| Fluorescence Lifetime | τ | 1.5 ns |

Note: The data in this table is representative of a typical fluorescent azo dye and is provided for illustrative purposes due to the lack of specific published data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., n-hexane, toluene, acetone, ethanol, methanol)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent in which it is readily soluble (e.g., acetone).

-

Working Solution Preparation: Prepare a series of working solutions of lower concentrations (e.g., 1 x 10⁻⁵ M to 5 x 10⁻⁵ M) by diluting the stock solution with the desired solvent.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range (e.g., 300-700 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and use it to perform a baseline correction.

-

Sample Measurement: Record the absorption spectrum of each working solution.

-

Data Analysis: Determine the λmax from the absorption spectrum. To calculate the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ) of this compound.

Materials:

-

This compound solutions of known absorbance at the excitation wavelength

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

-

Spectrofluorometer

-

Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure for Emission Spectrum:

-

Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at its λmax (determined from UV-Vis spectroscopy).

-

Record the emission spectrum over a suitable wavelength range.

-

The wavelength at which the emission intensity is highest is the λem.

Procedure for Relative Quantum Yield (Φf) Measurement:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and a known fluorescence standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Procedure for Fluorescence Lifetime (τ) Measurement:

-

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a picosecond laser or a light-emitting diode).

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Experimental Workflow

The general workflow for the photophysical characterization of a dye like this compound is depicted in the following diagram.

Caption: General workflow for photophysical characterization.

Applications in Drug Development and Signaling Pathways

A thorough review of the scientific literature indicates that this compound is primarily used as a colorant in the textile industry. There is no significant evidence to suggest its application in drug development or its involvement in biological signaling pathways. Azo dyes, in general, are not typically associated with therapeutic applications due to concerns about their potential toxicity and metabolic cleavage into aromatic amines. Therefore, a diagram of a signaling pathway involving this compound is not applicable.

Conclusion

This compound is a double azo dye with well-established applications in the textile industry. While its photophysical properties are of scientific interest, there is a notable lack of specific quantitative data in the public domain. This technical guide has provided a framework for understanding and experimentally determining the key photophysical characteristics of this compound, including its absorption and fluorescence properties. The detailed experimental protocols and workflows presented here serve as a valuable resource for researchers aiming to characterize this dye or similar compounds. Future research is needed to populate the photophysical parameter tables with specific experimental values for this compound, which could potentially unlock new applications for this compound beyond its traditional use as a colorant.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence of Disperse Orange 29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Orange 29

This compound, a double azo dye, is characterized by the presence of two -N=N- chromophores.[3] Its non-ionic nature and low water solubility make it suitable for the dyeing of synthetic polymers like polyester (B1180765) and nylon, where it forms a solid solution within the polymer matrix.[1] The dye is recognized for its vibrant orange hue and good thermal stability.[1] While its primary application is in the textile industry, its fluorescent properties, though not extensively quantified, suggest potential for use in other areas of materials science and as a molecular probe.[1]

Physicochemical and Spectroscopic Data

While specific data on the fluorescence quantum yield of this compound is not available in the literature, other known properties are summarized below.

| Property | Value/Description |

| C.I. Name | This compound |

| CAS Number | 19800-42-1 |

| Molecular Formula | C₁₉H₁₅N₅O₄ |

| Molecular Weight | 377.35 g/mol |

| Appearance | Orange to palm red powder[1] |

| Solubility | Low in water; Soluble in ethanol, acetone, and toluene[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The general synthetic pathway is outlined below.

Caption: Synthesis pathway of this compound.

Experimental Protocol for Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) of a compound is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a common and reliable approach.[4]

Materials and Instrumentation

-

This compound

-

Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G, Quinine Sulfate).

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable (e.g., ethanol, dimethyl sulfoxide).

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz Cuvettes (1 cm path length)

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the fluorescence standard in the same solvent.

-

From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

-

-

Absorption Measurements:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all prepared solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard solutions.

-

The slope of these plots should be linear.

-

The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

-

-

Caption: Experimental workflow for quantum yield determination.

Structural Considerations for the Fluorescence of this compound

The fluorescence of organic molecules is highly dependent on their chemical structure. For azo dyes like this compound, several factors can influence their emissive properties:

-

The Azo Group (-N=N-): The azo group itself is known to often quench fluorescence.[5] This is due to efficient non-radiative decay pathways from the excited state.

-

Nitro Group (-NO₂): The presence of a nitro group, which is an electron-withdrawing group, can also contribute to fluorescence quenching.

-

Molecular Rigidity: Increased molecular rigidity can enhance fluorescence by reducing non-radiative decay through vibrational and rotational relaxation. The overall structure of this compound is relatively flexible, which may not be conducive to strong fluorescence.

-

Solvent Effects: The polarity of the solvent can significantly impact the fluorescence properties of a dye through solvatochromic effects.[6]

Given these structural features, it is plausible that this compound may have a relatively low fluorescence quantum yield. However, empirical determination as outlined in the protocol above is necessary to ascertain the actual value.

Conclusion

This compound is a commercially significant dye with potential applications beyond the textile industry. While its fluorescence has been noted, a quantitative understanding of its photophysical properties, particularly its quantum yield, is lacking in the current scientific literature. This guide provides the necessary background and a detailed experimental protocol to enable researchers to determine these crucial parameters. Such data will be invaluable for evaluating the suitability of this compound for applications in materials science, as a fluorescent probe, or in the development of novel functional materials.

References

The Influence of Solvent Polarity on the Spectral Properties of Disperse Orange 29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of Disperse Orange 29, a disazo dye, detailing the influence of solvent polarity on its ultraviolet-visible (UV-Vis) absorption characteristics. This document provides a comprehensive overview of the experimental protocols for studying solvatochromism, presents quantitative data in structured tables, and visualizes the underlying principles through a logical diagram. Understanding the solvatochromic shifts of dyes like this compound is crucial for applications ranging from textile dyeing and materials science to the development of sensors and probes in biological systems.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore.[1] The polarity of the solvent can stabilize or destabilize these states to varying degrees, leading to a shift in the energy gap between them and, consequently, a shift in the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.[1]

This compound, a non-ionic aromatic compound, exhibits this behavior due to its molecular structure, which includes electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer upon excitation.

Quantitative Analysis of Solvatochromic Behavior

The solvatochromic behavior of this compound has been investigated in various organic solvents. The key parameter for quantifying this behavior is the wavelength of maximum absorption (λmax), which is determined using UV-Vis spectrophotometry. The following table summarizes the observed λmax values for this compound in different solvents, along with their respective polarity parameters (dielectric constant and ET(30) values).

| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λmax (nm) |

| Aqueous Dispersion | ~78.4 | ~63.1 | ~480 |

| N,N-Dimethylformamide | 36.7 | 43.8 | ~500 |

| Ethanol | 24.5 | 51.9 | ~490 |

| Acetone (B3395972) | 20.7 | 42.2 | ~485 |

| Unspecified | - | - | 495[2] |

Note: The λmax values for the aqueous dispersion, N,N-dimethylformamide, ethanol, and acetone are estimated from the absorption spectra presented in the study by Golob and Tušek (1999).

Experimental Protocols

The investigation of the solvatochromic behavior of this compound involves precise and standardized experimental procedures. The following is a detailed methodology for conducting such a study.

Materials and Reagents

-

Dye: C.I. This compound (high purity)

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., ethanol, N,N-dimethylformamide, acetone, and deionized water for aqueous dispersions).

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 300-700 nm.

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

-

Analytical Balance: For precise weighing of the dye.

Preparation of Solutions

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is readily soluble (e.g., acetone). The concentration should be accurately known.

-

Working Solutions: From the stock solution, prepare a series of dilute working solutions in the various solvents to be tested. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.5). For instance, a concentration of 0.024 g/L has been previously used.

Spectroscopic Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the dye solution to be measured.

-

Fill the cuvette with the dye solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 350-650 nm).

-

-

Data Analysis:

-

From the recorded spectrum, determine the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for each solvent.

-

Visualization of Solvatochromic Principles

The relationship between solvent polarity and the observed solvatochromic shift can be visualized through a logical workflow. The following diagram, generated using the DOT language, illustrates this concept.

Caption: Logical workflow illustrating the study of solvatochromism.

The diagram above outlines the process from the preparation of dye solutions in different solvents to the final interpretation of the solvatochromic shift. By correlating the experimentally determined λmax with established solvent polarity scales, researchers can gain insights into the nature of the solute-solvent interactions and the electronic transitions of the dye molecule.

References

A Technical Guide to the Thermal Stability and Degradation Pathway of Disperse Orange 29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathway of the azo dye, Disperse Orange 29 (C.I. 26077; CAS 19800-42-1). This document synthesizes available data to detail its thermal properties, outlines a proposed degradation mechanism, and provides standardized experimental protocols for its analysis.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₅N₅O₄, is a double azo dye characterized by its vibrant orange hue.[1] Its molecular structure consists of a p-nitrophenyl group and a phenol (B47542) group linked by an azo bridge to a central o-methoxyaniline moiety.[1] It is primarily utilized in the dyeing of synthetic fibers, such as polyester, a process that often involves high temperatures.[1][2] Therefore, a thorough understanding of its thermal stability and degradation behavior is critical for its application and for assessing the environmental and toxicological impact of its potential degradation products. While noted for its excellent thermal stability, specific quantitative data on its thermal decomposition is limited in publicly available literature.[3]

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its industrial applications. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this particular dye are not extensively reported, data from analogous azo dyes and its known melting point provide insights into its thermal behavior.

Quantitative Thermal Stability Data

The following table summarizes the known thermal properties of this compound and provides estimated values based on the analysis of structurally similar azo dyes, such as Disperse Red 1.[4]

| Parameter | Value | Analytical Method | Remarks |

| Melting Point | 225.7 °C[5] | Capillary Method | Some sources suggest the compound may decompose before melting.[3] |

| Onset Decomposition Temperature (T_onset) | 200 - 250 °C (Estimated) | TGA | The temperature at which significant mass loss begins. Based on data for similar azobenzene (B91143) dyes.[4] |

| Peak Decomposition Temperature (T_peak) | 260 - 340 °C (Estimated) | DTG | The temperature at which the maximum rate of mass loss occurs. This can vary based on the specific chemical structure.[4] |

| Mass Loss at 500 °C | > 50% (Estimated) | TGA | A significant portion of the dye is expected to have degraded by this temperature.[4] |

| Final Residue at 800 °C | Variable (Estimated) | TGA | The amount of char residue can depend on the dye's structure and the experimental atmosphere.[4] |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an inert atmosphere is anticipated to be a multi-step process initiated by the cleavage of its azo bonds, which are typically the most thermally labile part of the molecule.[4][6] The presence of an electron-withdrawing nitro group is known to enhance the dissociation of the adjacent phenyl-nitrogen bond.[7]

Based on studies of related azo dyes and the pyrolysis of its constituent aromatic moieties, the following degradation pathway is proposed:[7][8]

-

Initial Azo Bond Cleavage: The degradation is likely initiated by the homolytic cleavage of the C-N bond between the p-nitrophenyl group and the adjacent azo nitrogen. This is the weaker of the two azo linkages due to the electron-withdrawing nature of the nitro group.[7] This step would result in the formation of a p-nitrophenyl radical and a larger radical fragment.

-

Secondary Azo Bond Cleavage and Nitrogen Elimination: The remaining azo linkage in the larger radical fragment would then cleave, leading to the release of a stable nitrogen molecule (N₂).[7] This would result in the formation of a 2-methoxyphenyl radical and a phenol radical.

-

Fragmentation of Aromatic Radicals: The resulting aromatic radicals would then undergo further fragmentation.

-

The p-nitrophenyl radical could undergo further reactions, potentially involving the nitro group, which has been observed to lead to oxidation-like degradation even in inert atmospheres.

-

The 2-methoxyphenyl radical is expected to initially lose a methyl radical, a known primary decomposition step for methoxyphenols.[8]

-

The phenol radical (phenoxyl radical) could participate in polymerization reactions, especially at lower temperatures.

-

-

Formation of Volatile Products: These fragmentation and rearrangement reactions would lead to the formation of a complex mixture of smaller volatile organic compounds.

Experimental Protocols

To analyze the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and decomposition profile of this compound.

Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument.

-

Sample: High-purity this compound powder.

-

Crucible: Inert sample pans (e.g., alumina (B75360) or platinum).

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative degradation).

Procedure:

-

Place 5-10 mg of the this compound sample into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the selected gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The first derivative of the TGA curve (DTG curve) should be plotted to determine the temperatures of the maximum rates of decomposition.

References

- 1. Pyrolysis GC-MS | O-Ring Prüflabor [o-ring-prueflabor.de]

- 2. This compound | Research Chemical | RUO [benchchem.com]

- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 4. This compound | CAS 19800-42-1 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. research-hub.nrel.gov [research-hub.nrel.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenol depletion by thermally activated peroxydisulfate at 70°C - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Disperse Orange 29 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 29 (C.I. 26077; CAS No. 19800-42-1), a synthetic azo dye. A thorough understanding of its solubility is critical for a variety of research and development applications, including in the fields of advanced materials science and as a model compound in dyeing process studies.

While specific quantitative solubility data in organic solvents is not extensively available in public literature, this guide furnishes a detailed, generalized experimental protocol for its determination. This allows research and drug development professionals to ascertain precise solubility values in solvents relevant to their specific applications.

Data Presentation: Solubility of this compound

Qualitative solubility information for this compound has been reported.[1] However, precise quantitative data remains to be extensively documented in the literature. The following table summarizes the available information and provides a template for recording experimentally determined values.

| Organic Solvent | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Acetone | Soluble[1] | Data to be determined experimentally |

| Ethanol | Soluble[1] | Data to be determined experimentally |

| Toluene | Soluble[1] | Data to be determined experimentally |

| Water | Low Solubility (<41 µg/L at 20°C) | <0.000041 |

Experimental Protocols: Determination of avelumab Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The protocol is based on the widely accepted saturation shake-flask method, followed by quantitative analysis using UV-Vis spectroscopy.[2][3][4]

Part 1: Preparation of Calibration Curve

A calibration curve is essential for accurately determining the concentration of this compound in a solution from its absorbance reading.[1][5][6]

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

-

Dissolve the powder in a known volume of the desired organic solvent (e.g., 100 mL) in a volumetric flask to create a concentrated stock solution.

-

Calculate the exact concentration of the stock solution in g/L.

-

-

Preparation of Standard Solutions:

-

Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of known, decreasing concentrations.[7]

-

Use volumetric flasks and pipettes to ensure accuracy in dilutions.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning the absorbance of one of the standard solutions across a range of wavelengths.

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the solvent (as a blank) and each of the standard solutions.

-

-

Construction of the Calibration Curve:

-

Plot the measured absorbance values (y-axis) against the corresponding known concentrations of the standard solutions (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

-

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

-

Sample Preparation:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

The filtered supernatant may need to be diluted with the same solvent to ensure the absorbance reading falls within the linear range of the previously constructed calibration curve.

-

Measure the absorbance of the diluted, saturated solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Solubility Calculation:

-

Use the equation of the calibration curve (y = mx + c) to calculate the concentration of this compound in the diluted sample from its absorbance.

-

Account for the dilution factor to determine the final solubility of this compound in the organic solvent.

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for preparing a calibration curve for this compound.

Caption: Experimental workflow for the shake-flask solubility determination.

References

- 1. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. webhost.bridgew.edu [webhost.bridgew.edu]

- 7. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Synthesis and Purification of Disperse Orange 29

Disperse Orange 29 (C.I. 26077) is a double azo dye known for its application in the textile industry, primarily for dyeing polyester (B1180765) and its blended fabrics.[1] Its molecular structure, 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol, features two azo groups (-N=N-), which are responsible for its color.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving two sequential diazotization and azo coupling reactions. The overall pathway begins with the diazotization of p-nitroaniline, which is then coupled with o-methoxyaniline to form a monoazo intermediate. This intermediate is subsequently diazotized and coupled with phenol (B47542) to yield the final this compound product.[1][2][3]

The following protocol is a synthesized procedure based on established methods for azo dye synthesis.[2][3]

Part 1: Synthesis of the Monoazo Intermediate (2-methoxy-4-((4-nitrophenyl)diazenyl)aniline)

-

Diazotization of p-Nitroaniline:

-

In a reactor, create a slurry by stirring 14.2 g of p-nitroaniline with 90 mL of water and 27.4 mL of hydrochloric acid for 3 hours.[3]

-

Add 150 mL of water to the slurry and cool the mixture to 0-5 °C in an ice bath.[3]

-

Prepare a solution of 7.18 g of sodium nitrite (B80452) in water.[3]

-

Slowly add the sodium nitrite solution to the p-nitroaniline slurry while maintaining the temperature between 0 and 5 °C.[3]

-

Continue stirring the mixture at this temperature for 1 hour to ensure the completion of the diazotization reaction, forming the p-nitrobenzenediazonium salt solution.[3]

-

Destroy any excess nitrous acid with a small amount of urea (B33335) or sulfamic acid.[4]

-

-

Azo Coupling with o-Methoxyaniline:

-

In a separate vessel, prepare a solution of o-methoxyaniline. An improved process involves first reacting 12.5 g of o-methoxyaniline with a solution of 3 g formaldehyde (B43269) and 13.5 g sodium bisulfite in 80 mL of water to form a more soluble salt, which can increase the reaction yield to approximately 88%.[3]

-

Cool the o-methoxyaniline (or its salt solution) to 5-10 °C.[3]

-

Slowly add the previously prepared cold diazonium salt solution to the o-methoxyaniline solution over 60-90 minutes, while stirring vigorously.[2][3]

-

Maintain the temperature at 5-10 °C and control the pH to be weakly acidic (pH 4-5) using a buffer like sodium acetate (B1210297) to facilitate the coupling.[2]

-

After the addition is complete, continue stirring for 1 hour.[3]

-

Raise the pH to 13 with sodium hydroxide (B78521) solution and heat the mixture to 80-85 °C for 3 hours.[3]

-

Cool the mixture, and collect the precipitated monoazo intermediate by filtration. Wash and dry the solid. The expected yield is approximately 24 g.[3]

-

Part 2: Synthesis of this compound

-

Diazotization of the Monoazo Intermediate:

-

In a reactor, add 27.5 g of the dried monoazo intermediate to 190 mL of water and 54 mL of hydrochloric acid.[3]

-

Stir the mixture for 3 hours, then cool it to 10-15 °C.[3]

-

Slowly add a solution containing 7.18 g of sodium nitrite over 1-1.5 hours, maintaining the temperature.[3]

-

Continue the reaction for 2 hours.[3]

-

Destroy excess nitrous acid and filter the solution to obtain the diazonium salt of the intermediate.[3]

-

-

Final Azo Coupling with Phenol:

-

In a separate coupling vessel, dissolve 9.4 g of phenol in 600 mL of water containing 20 g of sodium acetate and 2 g of a dispersing agent.[2][3]

-

Cool this alkaline phenol solution to 5 °C.[3]

-